molecular formula C12H16BrNO3 B1389867 2-Bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide CAS No. 1138442-49-5

2-Bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide

Cat. No.: B1389867
CAS No.: 1138442-49-5
M. Wt: 302.16 g/mol
InChI Key: QKTUZEIFLGAMSO-UHFFFAOYSA-N
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Description

2-Bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide is a chemical compound with the molecular formula C12H16BrNO3 and a molecular weight of 302.16. This compound is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide typically involves the bromination of N-[3-(2-ethoxyethoxy)phenyl]acetamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the phenyl ring. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yield. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted amides or thiol derivatives.

    Oxidation Reactions: Formation of brominated oxides or other oxidized products.

    Reduction Reactions: Formation of dehalogenated amides.

Scientific Research Applications

2-Bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Proteomics Research: The compound is used as a biochemical tool to study protein interactions and modifications.

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds.

    Material Science: The compound is utilized in the development of novel materials with specific properties.

    Biological Studies: It is employed in the investigation of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-Bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to the modification of their structure and function. This interaction can affect various biological pathways and processes, making the compound a valuable tool in biochemical and pharmacological research .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide: This compound has a similar structure but with a phenoxyethoxy group instead of an ethoxyethoxy group.

    2-Bromo-N-phenylacetamide: This compound lacks the ethoxyethoxy substituent, making it less complex.

    2-Bromo-N-[3-(2-methoxyethoxy)phenyl]acetamide: This compound has a methoxyethoxy group instead of an ethoxyethoxy group.

Uniqueness

2-Bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide is unique due to its specific ethoxyethoxy substituent, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized research applications where specific interactions and modifications are required .

Properties

IUPAC Name

2-bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c1-2-16-6-7-17-11-5-3-4-10(8-11)14-12(15)9-13/h3-5,8H,2,6-7,9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTUZEIFLGAMSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC(=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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